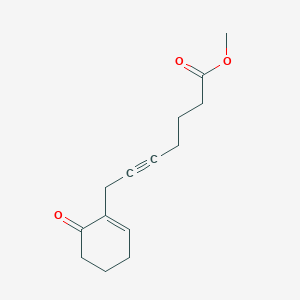![molecular formula C5H9N3O2 B14272775 7-Nitro-1,7-diazabicyclo[2.2.1]heptane CAS No. 137724-79-9](/img/structure/B14272775.png)
7-Nitro-1,7-diazabicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nitro-1,7-diazabicyclo[221]heptane is a bicyclic compound characterized by the presence of a nitro group and two nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1,7-diazabicyclo[2.2.1]heptane typically involves the nitration of 1,7-diazabicyclo[2.2.1]heptane. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Reduction: Formation of 1,7-diazabicyclo[2.2.1]heptane derivatives with amino groups.
Substitution: Formation of various substituted diazabicycloheptane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Nitro-1,7-diazabicyclo[2.2.1]heptane has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-Nitro-1,7-diazabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and molecular targets.
Vergleich Mit ähnlichen Verbindungen
1,7-Diazabicyclo[2.2.1]heptane: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom instead of nitrogen, leading to different chemical properties and reactivity.
2,5-Diazabicyclo[2.2.1]heptane: Another diazabicycloheptane derivative with different substitution patterns.
Uniqueness: 7-Nitro-1,7-diazabicyclo[2.2.1]heptane is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of novel materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
137724-79-9 |
|---|---|
Molekularformel |
C5H9N3O2 |
Molekulargewicht |
143.14 g/mol |
IUPAC-Name |
7-nitro-1,7-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H9N3O2/c9-8(10)7-5-1-3-6(7)4-2-5/h5H,1-4H2 |
InChI-Schlüssel |
XMSPVRAGKPXTIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN2CCC1N2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


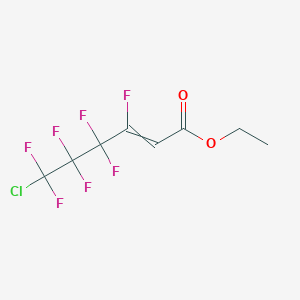
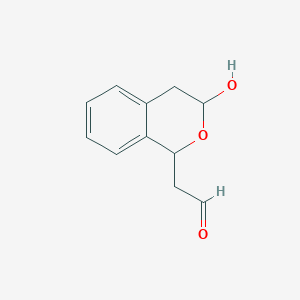

![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
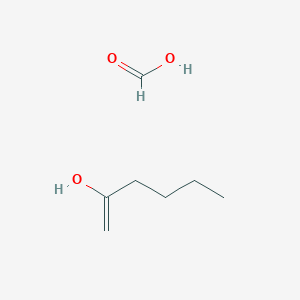
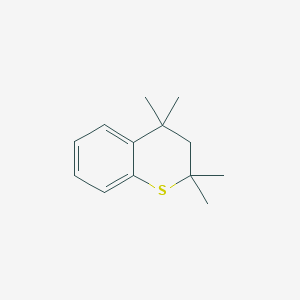

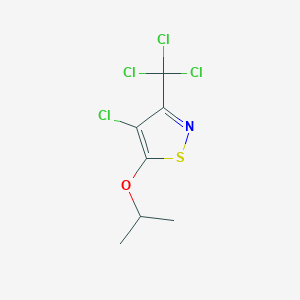
![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)

![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)


